molecular formula C26H30N4O B4852879 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline

4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline

Cat. No. B4852879
M. Wt: 414.5 g/mol
InChI Key: CVQZNUKOQXMVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline exerts its anti-tumor effects by inhibiting the activity of key kinases that are involved in the growth and survival of cancer cells. By blocking these kinases, 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline induces apoptosis (cell death) in cancer cells and inhibits their proliferation. In addition, 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline has been shown to modulate the immune system by enhancing the activity of T cells and natural killer cells, which can help to eliminate cancer cells.
Biochemical and Physiological Effects:
4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in animal models and has shown minimal toxicity. In addition, 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline has been shown to penetrate the blood-brain barrier, which suggests that it may be effective in treating central nervous system (CNS) tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline is its broad-spectrum activity against various types of cancer. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, one limitation of 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline is that it may not be effective in all types of cancer, and its efficacy may be limited by the development of resistance. In addition, 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline may have potential side effects that need to be further investigated.

Future Directions

There are several future directions for the development of 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline as a cancer therapy. One potential direction is to combine 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline with other agents that target different pathways in cancer cells, in order to enhance its efficacy and overcome resistance. Another direction is to investigate the use of 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline in combination with immunotherapy, in order to enhance the immune response against cancer cells. Finally, further studies are needed to determine the optimal dosing and administration schedule for 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline, as well as its potential side effects and toxicity.

Scientific Research Applications

4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline has been extensively studied in vitro and in vivo for its potential use in cancer therapy. It has been shown to inhibit the activity of several kinases that are involved in the growth and survival of cancer cells, including BTK, FLT3, and JAK2. In preclinical studies, 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline has demonstrated significant anti-tumor activity against various types of cancer, including lymphoma, leukemia, and solid tumors.

properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(6-methyl-2-pyridin-3-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O/c1-19-9-10-24-22(16-19)23(17-25(28-24)20-6-5-11-27-18-20)26(31)30-14-12-29(13-15-30)21-7-3-2-4-8-21/h5-6,9-11,16-18,21H,2-4,7-8,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQZNUKOQXMVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C4CCCCC4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyclohexylpiperazin-1-yl)[6-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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